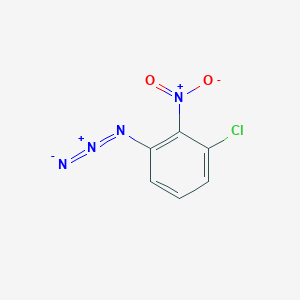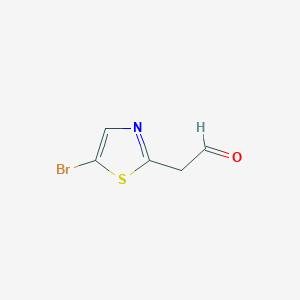
2-(5-Bromo-1,3-thiazol-2-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-1,3-thiazol-2-yl)acetaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromine atom at the 5-position of the thiazole ring and an acetaldehyde group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
The synthesis of 2-(5-Bromo-1,3-thiazol-2-yl)acetaldehyde can be achieved through several synthetic routes One common method involves the reaction of 2-aminothiazole with bromine to introduce the bromine atom at the 5-positionThe reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like lutidine .
Industrial production methods for this compound may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions, to enhance yield and reduce reaction time .
Análisis De Reacciones Químicas
2-(5-Bromo-1,3-thiazol-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include the corresponding alcohols, carboxylic acids, and substituted thiazole derivatives .
Aplicaciones Científicas De Investigación
2-(5-Bromo-1,3-thiazol-2-yl)acetaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-1,3-thiazol-2-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the modulation of biochemical pathways. For example, thiazole derivatives have been shown to inhibit enzymes involved in microbial growth, making them effective antimicrobial agents . The bromine atom and the aldehyde group also contribute to the compound’s reactivity and ability to form covalent bonds with biological targets .
Comparación Con Compuestos Similares
2-(5-Bromo-1,3-thiazol-2-yl)acetaldehyde can be compared with other thiazole derivatives, such as:
2-(4-Bromo-1,3-thiazol-2-yl)acetaldehyde: Similar structure but with the bromine atom at the 4-position.
2-(5-Chloro-1,3-thiazol-2-yl)acetaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-(5-Methyl-1,3-thiazol-2-yl)acetaldehyde: Similar structure but with a methyl group instead of bromine
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 5-position and the acetaldehyde group at the 2-position provides distinct chemical properties that can be exploited in various applications .
Propiedades
Fórmula molecular |
C5H4BrNOS |
|---|---|
Peso molecular |
206.06 g/mol |
Nombre IUPAC |
2-(5-bromo-1,3-thiazol-2-yl)acetaldehyde |
InChI |
InChI=1S/C5H4BrNOS/c6-4-3-7-5(9-4)1-2-8/h2-3H,1H2 |
Clave InChI |
APRXFTZCNIGYNL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=N1)CC=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



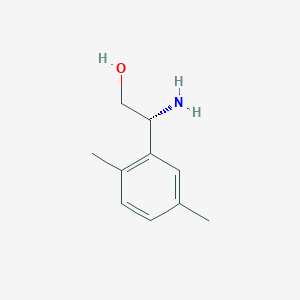
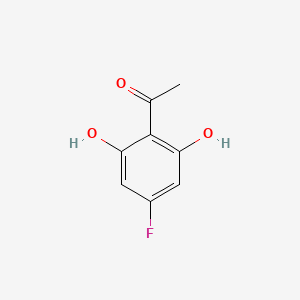
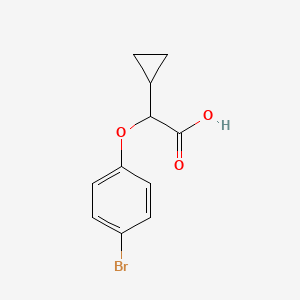
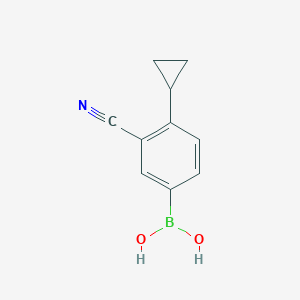
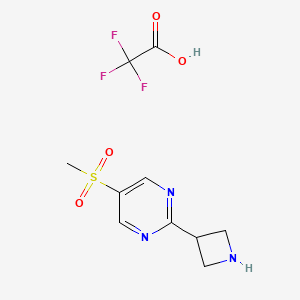
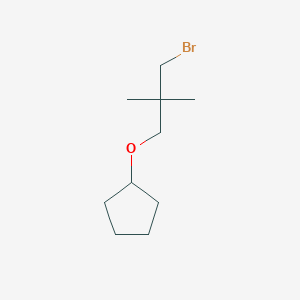
![4-[2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carbonyl]-1-pentan-2-ylpyrrolidin-2-one;hydrochloride](/img/structure/B13555518.png)


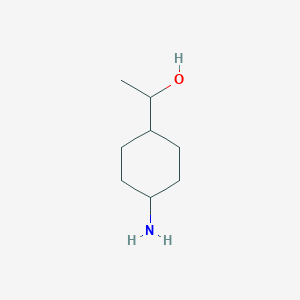
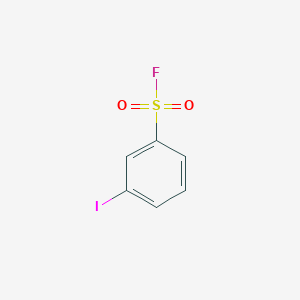
![tert-butyl N-{1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}carbamate](/img/structure/B13555554.png)
